molecular formula C12H14O2 B1589163 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 61495-10-1

6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1589163
CAS No.: 61495-10-1
M. Wt: 190.24 g/mol
InChI Key: XVCLHUXQMUORDD-UHFFFAOYSA-N
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Description

6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Biological Activity

6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a compound with the molecular formula C12H14O2 and CAS number 61495-10-1, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Weight : 190.24 g/mol
  • Molecular Formula : C12H14O2
  • CAS Number : 61495-10-1

Synthesis and Characterization

Research indicates that this compound can be synthesized through various methods involving precursors such as 6-methoxy-1-tetralone. The synthesis typically involves the reaction of hydrazine derivatives with substituted naphthalene compounds, followed by purification through recrystallization or chromatography techniques .

Anticancer Activity

One of the most significant aspects of this compound is its anticancer properties. Studies have demonstrated that derivatives of dihydronaphthalene exhibit potent cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)< 10
U373 (Glioblastoma)< 15
HepG-2 (Liver)< 20

In particular, this compound has shown to be more effective than the reference drug Doxorubicin in inhibiting MCF-7 cell proliferation, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies have indicated moderate activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus9.2
Mycobacterium smegmatis5.2

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Anti-inflammatory and Antioxidant Activities

Research has also highlighted the anti-inflammatory and antioxidant activities of this compound. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokines and reactive oxygen species (ROS), which are implicated in various chronic diseases .

Case Studies and Research Findings

A notable study synthesized a series of dihydronaphthalene derivatives, including this compound. The research involved evaluating their biological activities through various assays:

  • Cytotoxicity Assays : Evaluated using MTT assays on multiple cancer cell lines.
  • Antimicrobial Testing : Conducted using standard broth dilution methods.
  • Inflammatory Response : Assessed through ELISA kits measuring cytokine levels.

The results indicated that modifications to the naphthalene structure significantly impacted biological activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Properties

IUPAC Name

6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCLHUXQMUORDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=O)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463322
Record name 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61495-10-1
Record name 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxy-4-methylbenzoic acid (30 g) was reduced to the benzylic alcohol with BH3 in THF (181 ml of 1 M solution). Oxidation of this product (28.7 g) with pyridinium chlorochromate (71g) gave the benzaldehyde derivative (21.3 g). Treatment of this alde hyde (19.6 g) with BrPh P(CH ) COOH (54.5 g) under Wit tig conditions afforded 4-(3-methoxy-4-methylphenyl)-3-butene carboxylic acid (26.9 g). Catalytic reduction of this product followed by polyphosphoric acid (PPA) cyclization gave the desired tetralone.
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Synthesis routes and methods II

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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Synthesis routes and methods III

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene and 2-methoxy-5-(3°-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed wiith hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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Synthesis routes and methods IV

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 3
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 4
Reactant of Route 4
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

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